N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide
Description
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative featuring a bromine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C5) on the phenyl ring. Its molecular formula is C₉H₇BrF₃NO, with a molecular weight of 282.06 g/mol (calculated from IUPAC nomenclature). This compound is structurally related to agrochemical and pharmaceutical intermediates, where halogen and -CF₃ groups are common due to their electronic and steric effects .
Properties
Molecular Formula |
C9H7BrF3NO |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,1H3,(H,14,15) |
InChI Key |
KFCPJYRLWBGLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of 2-bromo-5-(trifluoromethyl)aniline
A common synthetic route involves acetylation of the corresponding aniline derivative:
- Starting material: 2-bromo-5-(trifluoromethyl)aniline
- Reagent: Acetyl chloride or acetic anhydride
- Solvent: Anhydrous solvents such as dichloromethane or toluene
- Conditions: Typically performed under inert atmosphere at 0–25 °C
- Mechanism: Nucleophilic attack of the aniline nitrogen on the acetylating agent, forming the amide bond
- Yield: Generally high (70–90%) depending on purity and reaction time
This method is straightforward and widely used for preparing aromatic acetamides with halogen substituents.
Halogenation of N-[2-amino-5-(trifluoromethyl)phenyl]acetamide
Alternatively, the bromine can be introduced after amide formation by selective bromination:
- Starting material: N-[2-amino-5-(trifluoromethyl)phenyl]acetamide
- Brominating agents: N-bromosuccinimide (NBS), bromine, or pyridinium hydrobromide perbromide
- Solvents: Chlorinated solvents such as dichloromethane, chloroform, or aromatic hydrocarbons like toluene
- Conditions: Room temperature or slightly elevated temperature, under inert atmosphere
- Workup: Aqueous quenching, extraction, drying, and purification by chromatography
- Yield: Moderate to good (60–85%) depending on reagent equivalents and reaction time
This approach allows regioselective bromination at the ortho position relative to the acetamide group, facilitated by directing effects and electronic properties of substituents.
Synthesis via Bromoiodomethane and Isocyanate Intermediate (Literature Example)
According to a synthesis reported by Pace et al. (2013), a related compound 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide was prepared by reaction of bromoiodomethane with 2-chloro-5-(trifluoromethyl)phenyl isocyanate in diethyl ether at -78 °C in the presence of methyllithium lithium bromide complex:
Though this example is for a chloro-substituted analogue, it demonstrates the use of halomethylation and isocyanate chemistry to access halogenated acetamides.
Comparative Analysis of Preparation Routes
| Method | Starting Material | Key Reagents | Solvent(s) | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Direct Acetylation | 2-bromo-5-(trifluoromethyl)aniline | Acetyl chloride / acetic anhydride | Dichloromethane, toluene | 0–25 °C | 70–90 | Simple, high yield, scalable | Requires pure aniline precursor |
| Post-Amide Bromination | N-[2-amino-5-(trifluoromethyl)phenyl]acetamide | N-bromosuccinimide, bromine | Dichloromethane, toluene | RT to mild heating | 60–85 | Regioselective bromination possible | Possible over-bromination risks |
| Halomethylation with Isocyanate | 2-chloro-5-(trifluoromethyl)phenyl isocyanate | Bromoiodomethane, methyllithium lithium bromide | Diethyl ether | -78 °C | 88 | High selectivity, good yield | Requires low temperature, sensitive reagents |
Detailed Reaction Conditions and Notes
Solvent and Temperature Effects
- Solvents: Chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylene) are preferred for their ability to dissolve aromatic substrates and stabilize intermediates.
- Temperature: Low temperatures (-78 °C) are used in sensitive halomethylation/isocyanate reactions to control reactivity and avoid side reactions. Acetylation and bromination typically proceed at ambient or slightly elevated temperatures.
Brominating Agents and Selectivity
- N-bromosuccinimide (NBS) is favored for mild and selective bromination at aromatic positions ortho or para to activating groups.
- Bromine and pyridinium hydrobromide perbromide are stronger brominating agents but require careful control to prevent polybromination.
Purification and Characterization
- Post-reaction mixtures are commonly worked up by aqueous extraction, washing with brine, drying over sodium sulfate, and purification by column chromatography.
- Characterization includes IR spectroscopy (noted peaks for amide carbonyl ~1650 cm⁻¹), NMR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Data
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | Acetyl chloride, base (e.g., pyridine) | Dichloromethane, toluene | 0–25 °C | 70–90 | Direct amide formation |
| Bromination (post-amide) | N-bromosuccinimide or bromine | Dichloromethane, toluene | RT | 60–85 | Regioselective aromatic bromination |
| Halomethylation + Isocyanate | Bromoiodomethane, methyllithium lithium bromide | Diethyl ether | -78 °C | 88 | Sensitive low-temp method for related analogues |
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains or heteroatom linkages.
Scientific Research Applications
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and trifluoromethylated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Position : Bromine at the ortho-position (C2) in the target compound may sterically hinder interactions compared to meta- or para-substituted analogs .
Impact of the Trifluoromethyl Group
The -CF₃ group is a strong electron-withdrawing substituent that:
- Increases Lipophilicity : Enhances membrane permeability, critical for agrochemicals targeting pests or plants .
- Stabilizes Charge : Reduces electron density on the phenyl ring, affecting resonance in the acetamide moiety .
- Comparisons :
Substituent Effects on Physicochemical Properties
Table 2: Substituent Influence on Properties
Notes:
- Bromine and -CF₃ groups reduce aqueous solubility but improve lipid solubility, favoring non-polar environments .
- Triazole or pyridine rings (e.g., ) introduce hydrogen-bonding sites, enhancing biological interactions .
Biological Activity
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including cancer therapy and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : CHBrFN
- Molecular Weight : 282.06 g/mol
- Functional Groups : Bromine atom, trifluoromethyl group, acetamide moiety.
The presence of the bromine and trifluoromethyl groups significantly influences the compound's reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.
Target Interactions
This compound interacts with multiple biochemical pathways through its binding to specific enzymes and proteins. Similar compounds have been shown to exhibit high affinity for various receptors, suggesting that this compound may also engage in complex interactions within cellular environments.
Biochemical Pathways
The compound has been implicated in several biological activities:
- Anticancer Activity : Studies suggest that it can inhibit cell proliferation by modulating key signaling pathways involved in cancer progression. For instance, it may affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Activity : Preliminary research indicates that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
Case Studies
-
Anticancer Studies :
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma HCT-15. The compound's IC values were found to be lower than those of traditional chemotherapeutics like doxorubicin, indicating its potential as a more effective agent .
-
Enzyme Interaction Studies :
- The compound has been shown to act as an enzyme inhibitor in various biochemical assays. For example, it was observed to inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption and Distribution : The compound's lipophilicity due to the trifluoromethyl group may enhance its absorption across biological membranes.
- Metabolism : Further studies are required to elucidate the metabolic pathways involved and the stability of the compound under physiological conditions.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines; affects CDK activity. |
| Antimicrobial | Potential to inhibit bacterial growth; requires further investigation. |
| Enzyme Inhibition | Acts as an inhibitor for key metabolic enzymes involved in cancer metabolism. |
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling 2-bromo-5-(trifluoromethyl)aniline with acetyl chloride or acetic anhydride under controlled conditions. To optimize purity, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) and monitor intermediates via TLC. Post-synthesis, purity can be verified using HPLC (C18 column, acetonitrile/water mobile phase) and quantified via NMR integration (e.g., comparing aromatic proton signals to the acetyl group at δ ~2.1 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- NMR : Focus on the aromatic region (δ 7.0–8.0 ppm for bromo/trifluoromethyl-substituted protons) and the acetyl group (singlet at δ ~2.1 ppm for CH₃).
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₉H₇BrF₃NO = 296.06 g/mol) and fragmentation patterns (e.g., loss of Br or CF₃ groups).
- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Store at 2–8°C in airtight, light-resistant containers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the bromo-substituted aromatic ring be addressed?
- Methodological Answer : The bromine atom’s electron-withdrawing effect directs electrophilic substitution to the para position relative to the trifluoromethyl group. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and base (e.g., K₂CO₃). Meta-selective functionalization may require directed C−H activation using ligands like 2,6-dimethoxybenzoyl .
Q. What strategies are effective in analyzing and mitigating synthetic by-products or impurities?
- Methodological Answer :
- HPLC-MS : Identify impurities by comparing retention times and mass-to-charge ratios. Common by-products include dehalogenated analogs (e.g., N-[5-(trifluoromethyl)phenyl]acetamide) or acetylated intermediates.
- Recrystallization : Use ethanol/water mixtures to isolate the pure compound.
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytic or oxidative pathways .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electron density (e.g., Fukui indices) for reaction sites.
- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the amide group or halogen interactions with hydrophobic pockets .
Q. What experimental designs are suitable for evaluating its potential bioactivity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC₅₀ values to normal cells (e.g., HEK-293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
